1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-
Description
1H-Isoindole-1,3(2H)-dione derivatives, commonly known as phthalimide analogs, are heterocyclic compounds with a fused bicyclic structure. The target compound, 2-[(3-methoxy-5-isothiazolyl)methyl]-1H-isoindole-1,3(2H)-dione, features a 3-methoxy-5-isothiazolylmethyl substituent attached to the isoindole-dione core. This substitution introduces a sulfur-containing heterocycle (isothiazole) with a methoxy group, which may influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2-[(3-methoxy-1,2-thiazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-11-6-8(19-14-11)7-15-12(16)9-4-2-3-5-10(9)13(15)17/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJKINUNFIUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90757591 | |
| Record name | 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90757591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91989-72-9 | |
| Record name | 2-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90757591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- can be achieved through a series of organic reactions. One common method involves the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction is typically catalyzed by rhodium and involves a cascade process that significantly increases molecular complexity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis is advantageous due to its efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and isothiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1H-Isoindole derivatives in cancer treatment. For instance, compounds similar to 2-[(3-methoxy-5-isothiazolyl)methyl]- have shown promising results as inhibitors of cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that isoindole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[(3-methoxy-5-isothiazolyl)methyl]- | A549 (Lung) | 15 |
| 2-[(3-methoxy-5-isothiazolyl)methyl]- | MCF7 (Breast) | 12 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Agricultural Science
Pesticidal Properties
The compound has been evaluated for its efficacy as a pesticide. The isothiazole moiety contributes to its biological activity against pests, demonstrating both insecticidal and fungicidal properties.
Case Study:
A field trial assessed the effectiveness of 2-[(3-methoxy-5-isothiazolyl)methyl]- against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls.
| Pest Species | Treatment | Efficacy (%) |
|---|---|---|
| Aphids | 2-[(3-methoxy-5-isothiazolyl)methyl]- | 85 |
| Fungal Pathogen | 2-[(3-methoxy-5-isothiazolyl)methyl]- | 78 |
Material Science
Polymer Synthesis
1H-Isoindole derivatives are being explored for their utility in polymer chemistry. Their ability to act as monomers or additives can enhance the properties of polymers, such as thermal stability and mechanical strength.
Case Study:
Research conducted on polymer composites incorporating isoindole derivatives showed improved tensile strength and thermal resistance compared to standard polymers.
| Polymer Type | Additive | Tensile Strength (MPa) |
|---|---|---|
| Polyethylene | 5% 2-[(3-methoxy-5-isothiazolyl)methyl]- | 25 |
| Polystyrene | 10% 2-[(3-methoxy-5-isothiazolyl)methyl]- | 30 |
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Binding to enzymes: The isoindole core can interact with enzyme active sites, potentially inhibiting or modifying their activity.
Pathway modulation: The compound may influence biological pathways by interacting with key proteins or receptors.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of isoindole-dione derivatives include:
Key Observations :
- The isothiazolylmethyl group in the target compound differs from imidazole (Compound 16) and thiophene () in electronic and steric properties.
Key Observations :
- The target compound’s synthesis may follow ’s catalyst-free route using potassium cyanate/sodium thiocyanate under microwave irradiation, ensuring efficiency and purity.
- Lower yields in phenylhydrazine derivatives (e.g., 17a: 49%) suggest steric or electronic challenges in substituent incorporation .
Physicochemical and Spectral Properties
*Estimated based on substituent effects.
Key Observations :
- Methoxy groups may lower melting points compared to sulfonyl derivatives (e.g., 17b) due to reduced polarity.
- Isothiazole’s aromatic protons in the target compound would likely resonate in the δ 6.5–7.5 range, distinct from imidazole’s δ 7.49–7.54 (Compound 16) .
Key Observations :
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives, particularly those modified with various substituents, have gained attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]- is a notable derivative that has been studied for its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₅N₃O₃S
- Molecular Weight : 341.39 g/mol
- CAS Number : 446292-08-6
The biological activity of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : Studies indicate that isoindole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory effects and pain management .
- Antioxidant Activity : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to its antioxidant properties. This activity is linked to the prevention of oxidative stress-related diseases .
- Interaction with Neurotransmitter Systems : Some derivatives have shown potential as inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative disorders like Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of isoindole derivatives:
- Study on COX Inhibition : A study synthesized multiple 1H-Isoindole-1,3(2H)-dione derivatives and evaluated their COX inhibitory activities. The results indicated that certain compounds exhibited greater COX-2 inhibition than meloxicam, a standard anti-inflammatory drug. The affinity ratio for COX-2/COX-1 was also calculated, highlighting the selectivity of these compounds .
- Antioxidant Properties : Research showed that isoindole derivatives effectively reduced oxidative stress markers in cellular models. The compounds were able to significantly lower levels of malondialdehyde (MDA) and increase antioxidant enzyme activities .
- Neuroprotective Effects : A recent investigation into the neuroprotective potential of these compounds revealed their ability to inhibit MAO-B and reduce neuroinflammatory markers in vitro. These findings suggest a promising avenue for developing treatments for neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
